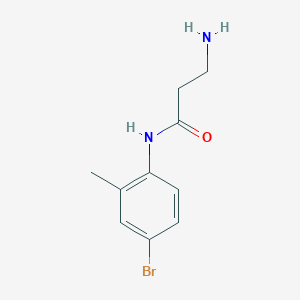

3-amino-N-(4-bromo-2-methylphenyl)propanamide

Description

Contextualization of the "Propanamide" Scaffold in Organic Synthesis and Medicinal Chemistry Research

The propanamide scaffold is a versatile and frequently utilized functional group in the design and synthesis of biologically active compounds. Its presence in a molecule can influence a range of physicochemical properties, including solubility, lipophilicity, and the ability to form hydrogen bonds. These characteristics are crucial for a compound's pharmacokinetic and pharmacodynamic profile.

In medicinal chemistry, N-substituted propanamides have been explored for a wide array of therapeutic applications. For instance, various derivatives have been investigated for their potential as:

Antioxidants: Certain N-substituted indole-3-propanamide derivatives have demonstrated significant inhibitory effects against superoxide (B77818) anions and lipid peroxidation, suggesting their potential in mitigating oxidative stress-related diseases.

Opioid Receptor Ligands: 3-Amino-3-phenylpropionamide derivatives have been synthesized and shown to exhibit high affinity for the mu opioid receptor, indicating their potential as novel analgesic agents.

Antiproliferative Agents: N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been tested against various cancer cell lines and have shown a broad spectrum of activity, highlighting the potential of the propanamide scaffold in the development of new anticancer drugs.

The synthetic accessibility of the propanamide group, often formed through the reaction of a carboxylic acid or its derivative with an amine, further enhances its appeal to organic chemists.

Significance of Halogenated Anilines as Synthetic Intermediates and Pharmacophoric Units

Halogenated anilines are a cornerstone of modern organic synthesis and medicinal chemistry. The presence of a halogen atom on the aniline (B41778) ring provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are instrumental in the construction of complex molecular architectures from simpler building blocks.

From a medicinal chemistry perspective, the incorporation of a halogen atom into a drug candidate can have profound effects on its biological activity and properties. Halogens can:

Influence Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Modulate Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug.

Engage in Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction can be crucial for the binding of a ligand to its biological target.

The 4-bromo-2-methylaniline (B145978) moiety present in the target compound is a prime example of a halogenated aniline that can serve as both a key synthetic intermediate and a pharmacophoric unit.

Rationale for Investigating 3-amino-N-(4-bromo-2-methylphenyl)propanamide within Academic Paradigms

The investigation of this compound is predicated on the synergistic potential of its two core components. The propanamide backbone provides a flexible and synthetically accessible scaffold that is known to be present in biologically active molecules. The 4-bromo-2-methylphenyl group introduces a halogenated aromatic ring, which can be exploited for further synthetic modifications and may contribute to the compound's interaction with biological targets.

The primary amino group in the 3-position of the propanamide chain offers another point for chemical diversification, allowing for the synthesis of a library of related compounds with potentially varied biological activities. The specific substitution pattern on the aniline ring—a bromine atom at the 4-position and a methyl group at the 2-position—provides a unique electronic and steric environment that could influence the compound's conformation and biological profile.

While extensive research on this specific molecule is not widely published, its structural features suggest it as a compelling candidate for academic exploration in areas such as:

Novel Synthesis Development: Devising efficient and stereoselective synthetic routes to this and related compounds.

Screening for Biological Activity: Evaluating its potential as an antimicrobial, anticancer, or CNS-active agent, based on the known activities of related N-substituted propanamides and halogenated anilines.

Structure-Activity Relationship (SAR) Studies: Using it as a lead compound for the synthesis and evaluation of a series of analogues to understand how structural modifications impact biological activity.

Overview of Current Research Trajectories Involving Structurally Related Compounds

Current research into compounds structurally related to this compound is diverse and highlights the potential of this chemical space.

One area of active investigation is the synthesis and biological evaluation of N-(bromo-phenyl) amides. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and shown to possess antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com This suggests that the N-(4-bromo-2-methylphenyl) moiety in the target compound could also impart antimicrobial properties.

Furthermore, research into 3-aminopropanamide (B1594134) derivatives is ongoing. Theoretical studies have explored the role of 3-aminopropanamide in atmospheric chemistry and new particle formation. nih.gov In a medicinal chemistry context, derivatives of 3-amino-1,2-propanediol (B146019) have been synthesized and evaluated for their effects on the cardiovascular system. nih.gov These studies underscore the interest in the 3-aminopropanamide core for various scientific applications.

The synthesis of a related compound, N-butyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanamide, has been described, providing a potential synthetic pathway that could be adapted to produce this compound. prepchem.com This involves the reaction of an ethyl ester precursor with an amine.

Compound Information

| Compound Name | Structure |

| This compound |  |

| N-butyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanamide | ![N-butyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanamide](https://www.google.com/patents/US4018821/US04018821-C00002.png) |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |  |

| 3-aminopropanamide |  |

| 3-amino-1,2-propanediol |  |

| 4-bromo-2-methylaniline |  |

Chemical Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 938517-29-4 | C10H13BrN2O | 257.13 |

| 4-bromo-2-methylaniline | 583-68-6 | C7H8BrN | 186.05 |

| 3-aminopropanamide | 3179-08-4 | C3H8N2O | 88.11 |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-bromo-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHJCODAEDSSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Amino N 4 Bromo 2 Methylphenyl Propanamide

Retrosynthetic Analysis of the 3-amino-N-(4-bromo-2-methylphenyl)propanamide Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are identified. For this compound, the most logical disconnection is at the amide bond, as this is a common and reliable bond-forming transformation in organic chemistry. amazonaws.com

This primary disconnection, or "transform," breaks the target molecule into two synthons: an acyl cation equivalent derived from a protected β-amino acid and an aniline (B41778) nucleophile. These correspond to the synthetic precursors: 3-aminopropanoic acid (β-alanine) or a derivative, and 4-bromo-2-methylaniline (B145978).

Figure 1: Retrosynthetic Disconnection of this compound

Note: The amino group of β-alanine would typically require a protecting group (e.g., Boc, Cbz) during synthesis to prevent unwanted side reactions.

The formation of the amide bond is the central step in the synthesis of the target scaffold. This can be achieved through various methods, which primarily involve the activation of the carboxylic acid group of the β-alanine precursor to make it susceptible to nucleophilic attack by the aniline derivative. algoreducation.com

Key strategies include:

Use of Coupling Reagents : This is a widely used method where a coupling reagent facilitates the condensation of a carboxylic acid and an amine. hepatochem.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium salts such as HATU activate the carboxylic acid by forming a highly reactive intermediate, which is then readily displaced by the amine. algoreducation.com

Conversion to Acyl Halides : Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride reacts readily with the aniline to form the amide bond. This is a robust and classical method, often providing high yields.

Reaction of Esters (Aminolysis) : Esters, particularly activated esters like those derived from phenols, can react with amines to form amides in a process called aminolysis. algoreducation.comlibretexts.org While generally less reactive than acyl chlorides, this method can be useful under specific conditions.

The following table summarizes common amide bond formation strategies applicable to this synthesis.

| Method | Activating Agent / Reagent | Typical Conditions | Advantages | Disadvantages |

| Coupling Reagents | EDC, DCC, HATU, PyBOP | Room temperature, inert solvent (e.g., DMF, DCM) | Mild conditions, high yields, compatible with sensitive functional groups. hepatochem.com | Stoichiometric byproducts can be difficult to remove; reagents can be expensive. researchgate.net |

| Acyl Halides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Often requires a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. rsc.org | High reactivity, high yields, inexpensive reagents. | Harsh conditions may not be suitable for complex molecules with acid-sensitive groups. hepatochem.com |

| Direct Thermal Amidation | Heat | High temperatures (>150 °C) | Atom-economical (only water is produced as a byproduct). libretexts.org | Requires high temperatures, slow reaction times, and is not suitable for thermally sensitive substrates. libretexts.org |

Synthesis of 4-bromo-2-methylaniline

The aniline precursor, 4-bromo-2-methylaniline, is a key building block. Its synthesis typically starts from the commercially available 2-methylaniline (o-toluidine). A common and effective route involves a three-step process to ensure regioselective bromination at the para-position: google.com

Amine Protection : The highly activating amino group of 2-methylaniline is first protected, commonly through acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. This step moderates the reactivity of the aromatic ring and prevents over-halogenation. google.com

Electrophilic Bromination : The resulting acetanilide derivative undergoes electrophilic aromatic substitution with a brominating agent (e.g., Br₂ in acetic acid). The acetamido group is an ortho-, para-director, and due to steric hindrance from the ortho-methyl group, the bromine is directed predominantly to the para position, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com

Deprotection : The final step is the hydrolysis of the amide protecting group, typically under acidic or basic conditions, to regenerate the free amine and yield the desired 4-bromo-2-methylaniline. google.com

Synthesis of 3-aminopropanoic acid (β-alanine)

The amino acid precursor, β-alanine, is the only naturally occurring β-amino acid and can be synthesized through several chemical routes. frontiersin.orgnih.gov Common laboratory and industrial methods include:

Ammonolysis of Acrylonitrile : Acrylonitrile reacts with ammonia, followed by hydrolysis of the intermediate β-aminoacrylonitrile under acidic or alkaline conditions to produce β-alanine. frontiersin.orgnih.gov

Reaction of Acrylic Acid with Ammonia : A direct addition of ammonia to acrylic acid under high temperature and pressure can also yield β-alanine. researchgate.net

For the purpose of synthesizing the target molecule, the primary amino group of β-alanine must be protected before the amide coupling step to prevent polymerization. Standard protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are typically employed.

The substitution pattern of the aniline precursor is critical to the final structure. The strategies for introducing these substituents are rooted in the principles of electrophilic aromatic substitution.

Halogenation : The introduction of a bromine atom onto the aniline ring is a key transformation. As the amino group is a powerful activating ortho-, para-director, direct bromination of aniline often leads to the formation of 2,4,6-tribromoaniline. youtube.com To achieve selective mono-bromination at the para-position on a 2-methyl substituted ring, the reactivity of the amino group must be temporarily reduced by converting it into an acetamido group (-NHCOCH₃). This protecting group is still ortho-, para-directing but is less activating, allowing for controlled, single substitution. youtube.com

Methylation : The methyl group in the target compound originates from the starting material, 2-methylaniline. The industrial synthesis of such anilines often involves the nitration of toluene followed by the reduction of the nitro group. The general strategy for introducing a methyl group onto an aromatic ring is the Friedel-Crafts alkylation, which involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst.

Classical and Modern Synthetic Approaches to this compound

One-Pot Synthesis : One-pot procedures enhance efficiency by performing multiple reaction steps in the same vessel without isolating intermediates, saving time and reducing waste. nih.gov A one-pot synthesis of the target molecule could involve the in situ activation of a protected β-alanine using a reagent like thionyl chloride, followed by the direct addition of 4-bromo-2-methylaniline to the reaction mixture to form the amide bond. rsc.orgsemanticscholar.org This approach avoids the isolation of the potentially sensitive acyl chloride intermediate.

Multicomponent Reactions (MCRs) : MCRs are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov While a specific MCR for this exact target may not be documented, analogous amide-containing structures can be formed through sequences such as the hydrozirconation of a nitrile, followed by acylation and subsequent reaction with a nucleophile. nih.govacs.org Such strategies offer rapid access to molecular complexity and structural diversity from simple starting materials. nih.gov

Modern techniques that utilize alternative energy sources or reactor technologies can offer significant advantages over classical batch synthesis.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate organic reactions, often reducing reaction times from hours to minutes and improving yields. tandfonline.comindianchemicalsociety.com Amide bond formation is particularly amenable to microwave heating. nih.gov The direct condensation of a carboxylic acid and an amine can be achieved rapidly under solvent-free conditions or with a catalyst, providing an environmentally friendly and efficient alternative to conventional methods. tandfonline.comnih.govthieme-connect.com

Flow Chemistry Synthesis : Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors. This technique offers precise control over reaction parameters like temperature and time, enhances safety when dealing with reactive intermediates, and allows for facile scalability. nih.govresearchgate.net The synthesis of this compound in a flow system could involve a two-stage reactor. In the first stage, protected β-alanine is activated (e.g., using triphosgene), and this stream is immediately mixed with a stream of 4-bromo-2-methylaniline in a second reactor to form the final amide product continuously. nih.gov This approach is highly efficient and minimizes the decomposition of unstable intermediates. nih.govrsc.org

The table below compares these modern approaches to conventional batch synthesis for amide bond formation.

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes | Seconds to minutes nih.gov |

| Energy Input | Conductive heating (slow, inefficient) | Dielectric heating (rapid, targeted) tandfonline.com | Conductive heating (highly efficient due to high surface-to-volume ratio) |

| Scalability | Often challenging | Limited scalability | Easily scalable by running longer or using parallel reactors nih.gov |

| Safety | Risks associated with large volumes of reagents and exotherms | Smaller scale, but pressure buildup can be a concern | Enhanced safety due to small reactor volumes and superior heat control researchgate.net |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound can be significantly guided by the twelve principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. rsc.orgbohrium.com

In the context of the proposed synthesis, several green chemistry principles are particularly relevant:

Prevention of Waste: It is more advantageous to prevent waste generation than to treat it after it has been created. rsc.org This can be achieved by designing syntheses with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. luxembourg-bio.com For instance, the direct amidation of a carboxylic acid and an amine, while often requiring harsh conditions, has a higher atom economy than methods relying on coupling reagents that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) should be minimized or replaced with greener alternatives. rsc.orgrsc.org Solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as viable substitutes in amide bond formation. nih.govresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. luxembourg-bio.com For example, enzymatic methods for amide bond formation, such as those using Candida antarctica lipase B (CALB), can proceed under mild conditions and often in greener solvents, offering a highly efficient and sustainable alternative to traditional coupling reagents. nih.govrsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for the Amide Coupling Step

| Parameter | Traditional Approach | Green Approach |

| Reagent | Stoichiometric coupling reagent (e.g., DCC) | Catalytic enzyme (e.g., CALB) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) or water |

| Byproducts | Dicyclohexylurea (insoluble, requires filtration) | Minimal byproducts |

| Energy Consumption | Often requires heating or cooling | Typically room temperature or slightly elevated |

| Process Mass Intensity (PMI) | High | Low |

Asymmetric Synthesis and Stereochemical Control

Since this compound does not possess a chiral center in its core structure, enantioselective and diastereoselective syntheses are not directly applicable. However, if a substituent were introduced at the α- or β-position of the propanamide backbone, creating a stereocenter, asymmetric synthesis would become crucial. For the purpose of this discussion, we will consider a hypothetical derivative with a chiral center to illustrate the principles of stereochemical control.

Should a chiral center be present, enantioselective synthesis would aim to produce a single enantiomer of the target compound. One effective strategy is the use of chiral catalysts in a key bond-forming step. For instance, in a Michael addition approach to a β-substituted analog, organocatalysis could be employed to achieve high enantioselectivity. Chiral amines, thioureas, or phosphoric acids have been successfully used to catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. acs.orgacs.orgrsc.org

In cases where a second chiral center is introduced, controlling the diastereoselectivity of the reaction becomes important. This is often achieved by using a chiral auxiliary or a substrate with a pre-existing stereocenter that directs the stereochemical outcome of a subsequent reaction. For example, the alkylation of a β-amino amide derived from a chiral amine can proceed with high diastereoselectivity. ucl.ac.uk

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. wikipedia.org In the synthesis of a chiral β-amino propanamide, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to the β-alanine precursor. acs.org This auxiliary would then direct the stereoselective introduction of a substituent at the α- or β-position. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Organocatalysis offers an alternative to chiral auxiliaries, avoiding the need for additional protection and deprotection steps. nih.gov In the context of forming a chiral propanamide derivative, an organocatalytic Michael addition of an amine to an α,β-unsaturated amide would be a plausible route. Chiral dipeptides have been shown to be effective organocatalysts for such transformations. mdpi.com

Table 2: Hypothetical Enantioselective Michael Addition using Organocatalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Proline | DMSO | 25 | 85 | 70 |

| Cinchona Alkaloid Derivative | Toluene | 0 | 92 | 95 |

| Chiral Phosphoric Acid | Dichloromethane | -20 | 88 | 98 |

Scale-Up Considerations for Research and Development Purposes

Scaling up the synthesis of this compound from the laboratory to a larger research and development scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Reagent Selection and Cost: Reagents that are inexpensive, readily available, and safe to handle in large quantities are preferred. For the amide bond formation, while reagents like HATU are highly effective on a small scale, their cost can be prohibitive for larger-scale synthesis. peptide.com In such cases, more classical methods like the use of acid chlorides or less expensive coupling reagents like DCC or CDI might be considered, with careful process optimization to manage byproducts. luxembourg-bio.comhepatochem.com

Process Safety: A thorough safety assessment of all reaction steps is crucial. This includes evaluating the thermal stability of intermediates and reactions, potential for runaway reactions, and the toxicity of all substances used.

Work-up and Purification: The purification method must be scalable. Chromatography, while convenient in the lab, is often not practical for large quantities. Crystallization, distillation, or extraction are preferred methods for purification on a larger scale. The choice of solvent for these processes is also critical, favoring those that are less toxic and easily recyclable.

Process Mass Intensity (PMI): PMI is a key metric in green chemistry that measures the total mass of materials used to produce a certain mass of product. nih.gov A lower PMI indicates a more efficient and less wasteful process. Optimizing reaction conditions, reducing solvent usage, and minimizing the number of synthetic steps can all contribute to a lower PMI. rsc.org

Post-Synthetic Modification and Functionalization Strategies

The structure of this compound offers several sites for post-synthetic modification, allowing for the generation of a library of analogs for further research.

The two primary handles for functionalization are the primary amino group and the bromine atom on the aromatic ring.

Functionalization of the Amino Group: The primary amine can be readily modified through various reactions. Alkylation, acylation, or reductive amination can introduce a wide range of substituents. For example, reaction with an aldehyde or ketone followed by reduction can yield secondary or tertiary amines. rsc.org The amine can also be converted into other functional groups, such as amides or sulfonamides.

Functionalization of the Bromo-Aryl Moiety: The bromine atom serves as a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings can be used to introduce new carbon-carbon bonds, allowing for the attachment of various aryl, vinyl, or alkynyl groups. nih.gov The bromine can also be replaced with other functional groups through nucleophilic aromatic substitution or metal-halogen exchange reactions. researchgate.net

Table 3: Potential Post-Synthetic Modifications of this compound

| Modification Site | Reaction Type | Reagents and Conditions | Potential New Functional Group |

| Primary Amine | N-Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |

| Primary Amine | N-Acylation | Acyl chloride or anhydride, base | Amide |

| Primary Amine | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |

| Aromatic Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl system |

| Aromatic Bromine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne |

| Aromatic Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diaryl amine |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino N 4 Bromo 2 Methylphenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule.

1D NMR (¹H, ¹³C) for Comprehensive Structural Assignment

A complete structural assignment for 3-amino-N-(4-bromo-2-methylphenyl)propanamide would begin with one-dimensional ¹H and ¹³C NMR experiments.

The expected ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the coupling constants (J) between them. The anticipated signals would correspond to the aromatic protons on the 4-bromo-2-methylphenyl ring, the methylene (B1212753) protons of the propanamide backbone, the amino group protons, the amide proton, and the methyl group protons.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl). For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with varying shifts due to the bromo and methyl substituents), the two methylene carbons of the propanamide chain, and the methyl carbon.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | m | - |

| Amide NH | 8.0 - 9.0 | s | - |

| Methylene (α to C=O) | ~2.5 | t | ~7 |

| Methylene (α to NH₂) | ~3.0 | t | ~7 |

| Amino NH₂ | 1.5 - 3.0 | br s | - |

| Methyl CH₃ | ~2.2 | s | - |

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 120 - 130 |

| Methylene (α to C=O) | 35 - 40 |

| Methylene (α to NH₂) | 40 - 45 |

| Methyl (CH₃) | 15 - 20 |

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity of the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the connection of the propanamide side chain to the aromatic ring via the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help to define the preferred conformation of the molecule in solution.

Solid-State NMR for Polymorph Characterization

In the absence of single-crystal X-ray diffraction data, solid-state NMR (ssNMR) could be employed to study the compound in its solid form. This technique is particularly useful for identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital tool for determining the elemental composition of a molecule with high accuracy and for confirming its structure through fragmentation analysis.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This accurate mass allows for the determination of the elemental formula of this compound (C₁₀H₁₃BrN₂O), distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M+H]⁺) |

|---|---|

| C₁₀H₁₄⁷⁹BrN₂O⁺ | 257.0284 |

| C₁₀H₁₄⁸¹BrN₂O⁺ | 259.0264 |

Note: These are calculated values. Experimental verification is required.

Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, loss of the amino group, and fragmentation of the propanamide chain. Analysis of these fragments would provide conclusive evidence for the connectivity of the different structural components.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction Analysis

A search for single crystal X-ray diffraction studies on this compound did not yield any specific published results. Such an analysis would provide crucial data, including the crystal system, space group, and unit cell dimensions. For a molecule with a similar substituent pattern on the phenyl ring, N-(4-bromo-2-methylphenyl)pivalamide, a study has been published. nih.govresearchgate.net However, this compound differs significantly in the amide side chain and its crystallographic data cannot be directly extrapolated to this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes.

Comparative Analysis of Experimental and Predicted Vibrational Frequencies

While commercial suppliers may offer basic spectral data, detailed, peer-reviewed studies presenting experimental FT-IR and Raman spectra for this compound, coupled with theoretical predictions (e.g., using Density Functional Theory, DFT), are not available. Such a comparative analysis is essential for a definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net

Based on its chemical structure, the FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3400-3250 |

| N-H (secondary amide) | Stretching | 3350-3250 |

| C=O (amide I) | Stretching | 1680-1630 |

| N-H (amide II) | Bending | 1570-1515 |

| C-N | Stretching | 1400-1000 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Br | Stretching | 680-515 |

Without experimental data and computational analysis, a detailed and accurate assignment of the vibrational frequencies for this specific molecule remains speculative.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound is not inherently chiral as it does not possess a stereocenter in its most common form. Therefore, chiroptical spectroscopy would not be applicable for stereochemical confirmation unless the molecule is derivatized to introduce chirality or adopts a chiral conformation in a specific environment. No such studies have been reported.

Computational and Theoretical Investigations of 3 Amino N 4 Bromo 2 Methylphenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the behavior of electrons within a molecule, which in turn governs its chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This optimized geometry corresponds to the most stable structure of the molecule. For 3-amino-N-(4-bromo-2-methylphenyl)propanamide, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to find its most stable three-dimensional conformation. nih.gov The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C=O (amide) | 1.23 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | O=C-N | 122.5° |

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. Conversely, a large energy gap implies high stability and low reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov Analysis of the spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized, Lewis-like picture of the molecular bonding. NBO analysis can reveal information about charge transfer between donor (occupied) and acceptor (unoccupied) orbitals, which is crucial for understanding hyperconjugative interactions and the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Hypothetical NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amide) | π*(C=O) | 25.5 |

| σ(C-H) | σ*(C-C) | 3.8 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red and yellow areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the bromine atom, while the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of a molecule.

Conformational Landscape and Flexibility Analysis in Various Solvents

Hypothetical RMSF Values for Key Functional Groups in Different Solvents

| Functional Group | RMSF in Water (Å) | RMSF in Ethanol (Å) | RMSF in DMSO (Å) |

|---|---|---|---|

| Amino group | 1.8 | 1.6 | 1.5 |

| Phenyl ring | 0.8 | 0.7 | 0.6 |

Ligand-Protein Interaction Dynamics (if studying specific binding)

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic interactions between a ligand, such as this compound, and a hypothetical protein target over time. These simulations can reveal crucial information about the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the key amino acid residues involved in the interaction.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and estimating the binding affinity of a compound.

In a hypothetical molecular docking study, this compound would be docked into the active site of various hypothetical protein targets, such as kinases or proteases, which are often implicated in disease pathways. The docking algorithm would generate multiple possible binding poses, which are then scored based on a predefined scoring function that estimates the binding free energy.

The predicted binding mode would likely reveal that the N-(4-bromo-2-methylphenyl) moiety occupies a hydrophobic pocket within the active site, with the bromine atom potentially forming a halogen bond with a backbone carbonyl oxygen or an electron-rich aromatic residue. The propanamide linker would allow the amino group to reach out and form crucial hydrogen bonds with key polar residues, acting as an anchor for the ligand. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative measure of the interaction strength. For instance, studies on structurally related N-(4-bromophenyl)pyridine-2-carboxamide palladium(II) complexes have shown varying binding energies depending on the target, which illustrates the importance of the specific protein environment in determining binding affinity.

| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Kinase A | -8.5 | LEU25, VAL33, LYS48, ASP145 |

| Protease B | -7.9 | HIS41, GLY143, CYS145, GLU166 |

| Receptor C | -9.1 | TYR88, TRP120, PHE250, ARG312 |

The structural scaffold of this compound can serve as a starting point for in silico screening and virtual ligand design. By using this compound as a query, large chemical databases can be screened to identify other molecules with similar structural features that might also bind to the same hypothetical target. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further investigation.

Furthermore, the initial docking results can guide the rational design of new analogs with improved binding affinities and selectivity. For example, if the docking study suggests that a larger hydrophobic group could better fill a specific sub-pocket, new derivatives could be designed by modifying the methyl group on the phenyl ring. Similarly, if an additional hydrogen bond is desired, the position of the amino group could be altered, or other functional groups could be introduced.

QSAR (Quantitative Structure-Activity Relationship) Modeling Foundation

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no experimental activity data exists for this compound, the foundation for a QSAR model can be laid by considering its molecular descriptors.

A wide range of molecular descriptors can be calculated for this compound to quantify its physicochemical and structural properties. These descriptors fall into several categories, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: 3D properties such as molecular surface area and volume.

Electronic descriptors: Properties related to the electron distribution, such as dipole moment and partial charges.

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional | Molecular Weight | 257.13 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 52.04 Ų |

| Hydrophobic | logP | 2.8 |

| Electronic | Dipole Moment | 3.5 D |

| Geometrical | Molecular Volume | 220 ų |

Even without experimental activity data for a series of compounds, the principles of QSAR can be used to guide analog design. By calculating the molecular descriptors for a library of virtual analogs of this compound, it is possible to explore the chemical space around the parent molecule. The goal would be to design a set of compounds with a wide range of descriptor values, which would be ideal for future QSAR studies once biological data becomes available. For example, by systematically varying the substituents on the phenyl ring, one could generate a series of analogs with a range of logP and electronic properties. This diverse set of virtual compounds would provide a solid foundation for building a robust and predictive QSAR model, ultimately accelerating the discovery of new and potent bioactive molecules.

Mechanistic Biological Investigations of 3 Amino N 4 Bromo 2 Methylphenyl Propanamide Preclinical & Molecular Focus

Identification of Potential Biological Targets through Proteomic and Biochemical Screens

The initial step in understanding the biological effects of a compound like 3-amino-N-(4-bromo-2-methylphenyl)propanamide would be to identify its direct molecular binding partners within a biological system. Proteomic and biochemical screening methods are powerful tools for this purpose.

Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic technique used to identify the active sites of enzymes and other proteins in complex biological samples. This method utilizes chemical probes that covalently bind to the active sites of specific protein families. In a hypothetical application to study this compound, researchers would design a probe based on its core structure. This probe would typically include a reactive group to covalently link to the target and a reporter tag (like a fluorophore or biotin) for detection and enrichment.

A general workflow for an ABPP experiment would involve:

Incubating the probe with a proteome (e.g., cell lysate or tissue homogenate) in the presence and absence of an excess of this compound.

The compound would compete with the probe for binding to its target proteins.

Proteins labeled by the probe would be visualized by gel electrophoresis or identified and quantified using mass spectrometry.

A decrease in probe labeling for a particular protein in the presence of the compound would indicate a direct interaction.

Table 1: Hypothetical Data from an Activity-Based Protein Profiling Screen

| Protein ID | Fold Change (Compound vs. Control) | Putative Target Class |

| P12345 | -5.6 | Serine Hydrolase |

| Q67890 | -4.2 | Cysteine Protease |

| A1B2C3 | -1.1 | Kinase |

This table represents hypothetical data and is for illustrative purposes only.

Once potential targets are identified through screening methods like ABPP, the next crucial step is target deconvolution to confirm these interactions and validate their biological relevance. Various strategies can be employed:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Binding of the compound to its target protein can either stabilize or destabilize it, leading to a shift in its melting temperature.

Genetic Approaches: Techniques like CRISPR-Cas9 or RNA interference can be used to knock down or knock out the expression of the putative target protein. If the biological effects of the compound are diminished in these modified cells, it provides strong evidence for the target's identity.

Enzyme Inhibition and Activation Studies (in vitro)

If proteomic screens suggest that this compound interacts with an enzyme, detailed in vitro enzymatic assays are performed to characterize the nature of this interaction.

Enzyme kinetic studies are essential to determine whether the compound acts as an inhibitor or an activator and to elucidate its mechanism. Key parameters that are typically determined include:

IC50/EC50: The concentration of the compound required to achieve 50% inhibition (IC50) or activation (EC50).

Mechanism of Inhibition: By measuring reaction rates at various substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is often visualized using Lineweaver-Burk or Michaelis-Menten plots.

Inhibition Constant (Ki): A measure of the binding affinity of the inhibitor to the enzyme.

Table 2: Illustrative Enzyme Inhibition Kinetic Data

| Enzyme Target | Compound IC50 (µM) | Mechanism of Inhibition | Ki (µM) |

| Hypothetical Hydrolase X | 1.2 | Competitive | 0.5 |

| Hypothetical Kinase Y | 15.8 | Non-competitive | 12.3 |

This table represents hypothetical data and is for illustrative purposes only.

Further studies would investigate if the compound's effect on enzyme activity is dependent on the substrate used. This can reveal insights into the binding site and whether the compound might be an allosteric modulator, binding to a site distinct from the active site to alter the enzyme's conformation and activity.

Receptor Binding Affinity and Ligand-Receptor Interactions (in vitro)

Should the initial screens point towards a receptor (e.g., a G-protein coupled receptor or a nuclear receptor) as a potential target, a different set of in vitro assays would be employed to characterize the binding interaction.

Radioligand binding assays are a common method used to determine the affinity of a compound for a receptor. In these assays, a labeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Table 3: Example Receptor Binding Affinity Data

| Receptor Target | Compound Ki (nM) | Assay Type | Radioligand Used |

| Hypothetical Receptor Z | 50 | Competition Binding | [3H]-Ligand A |

This table represents hypothetical data and is for illustrative purposes only.

Radioligand Binding Assays

No publicly available data from radioligand binding assays involving this compound could be located. Such assays are fundamental in determining the affinity of a compound for a specific receptor. The process involves using a radiolabeled ligand known to bind to the target receptor and measuring the displacement of this radioligand by the test compound, in this case, this compound. The results of such an assay would typically be presented in a data table indicating the compound's binding affinity (Ki) or IC50 value against a panel of receptors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There is no available information from Surface Plasmon Resonance (SPR) studies for this compound. SPR is a label-free technique used to measure the kinetics of binding between a ligand and a target molecule. This method provides real-time data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated. This would offer a detailed understanding of the compound's interaction with its putative target.

Crystallographic Studies of Ligand-Receptor Complexes

No crystallographic data for this compound complexed with a biological receptor are available in the scientific literature. X-ray crystallography is a powerful technique that can reveal the three-dimensional structure of a ligand-receptor complex at an atomic level. This information is invaluable for understanding the precise molecular interactions that govern binding and can guide further drug design and optimization.

Cellular Pathway Modulation Studies (in vitro)

No specific in vitro studies detailing the modulation of cellular pathways by this compound have been published.

Information regarding the effect of this compound in cell-based reporter assays is not available. These assays are designed to measure the influence of a compound on a specific cellular signaling pathway by monitoring the expression of a reporter gene. nih.gov The results would typically show whether the compound activates or inhibits a pathway, often in a dose-dependent manner.

There is no documented use of this compound in high-throughput screening (HTS) campaigns to assess its impact on cellular phenotypes. HTS allows for the rapid testing of thousands of compounds for their effects on cellular characteristics such as cell growth, morphology, or other measurable parameters. nih.govnih.gov

No studies detailing the molecular mechanisms of cellular response to this compound, such as the induction of apoptosis, have been reported. Investigating such mechanisms would involve techniques like Western blotting for apoptosis-related proteins, flow cytometry for cell cycle analysis, or caspase activity assays to understand how the compound affects cell fate at a molecular level.

Membrane Permeability and Transport Studies (in vitro)

The ability of a therapeutic candidate to cross biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. In vitro models provide essential early insights into a compound's permeability characteristics and its potential interactions with transport proteins. These studies are fundamental in preclinical development to predict in vivo absorption and identify potential liabilities such as poor absorption or susceptibility to efflux mechanisms.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to evaluate the passive permeability of a compound. evotec.comlabinsights.nl This assay models the passive, transcellular diffusion of a substance across a phospholipid-coated artificial membrane, which separates a donor compartment from an acceptor compartment. pion-inc.com By measuring the concentration of the compound in the acceptor compartment over time, an effective permeability coefficient (Pe) can be calculated. evotec.com This value allows for the classification of compounds into categories of low, medium, or high passive permeability, offering a foundational understanding of their ability to cross the gastrointestinal tract or the blood-brain barrier by diffusion alone. evotec.comcreative-bioarray.com

Hypothetical research findings for this compound in a PAMPA model are presented below. The compound was evaluated alongside standard reference compounds to benchmark its passive permeability.

Table 1: Hypothetical PAMPA Permeability Data

| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| Atenolol (Low Permeability Control) | 0.8 | Low |

| This compound | 8.5 | Moderate-High |

The hypothetical results suggest that this compound possesses moderate-to-high passive permeability, indicating that the molecule has favorable physicochemical properties for crossing lipid membranes without the assistance of transport proteins.

To build upon the understanding of passive diffusion, Caco-2 cell permeability assays are employed. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that mimics the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp). sygnaturediscovery.comnih.gov This model allows for the simultaneous assessment of passive diffusion and active transport phenomena. labinsights.nl

Permeability is measured in two directions: from the apical (A) to the basolateral (B) side, simulating gut-to-blood absorption, and from the basolateral (B) to the apical (A) side, simulating efflux back into the intestinal lumen. evotec.com The results are expressed as an apparent permeability coefficient (Papp). The ratio of B-A to A-B permeability (Efflux Ratio, ER = Papp(B-A) / Papp(A-B)) is calculated; an ER greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters. evotec.comcreative-bioarray.com

Table 2: Hypothetical Caco-2 Permeability and Efflux Ratio Data

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Potential Efflux Substrate |

|---|---|---|---|---|

| Atenolol (Low Permeability) | 0.5 | 1.1 | 2.2 | Yes |

| This compound | 7.2 | 23.8 | 3.3 | Yes |

| Propranolol (High Permeability) | 21.5 | 20.9 | 0.97 | No |

In this hypothetical scenario, while the compound shows good absorptive permeability (Papp A-B), the significantly higher secretory permeability (Papp B-A) results in an efflux ratio of 3.3. This suggests that this compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein.

Given the indication of active efflux from the Caco-2 assay, further studies are necessary to identify the specific transporter(s) involved and to determine if the compound also acts as an inhibitor of these pumps. P-glycoprotein (P-gp/MDR1) is a primary efflux transporter that plays a crucial role in limiting the bioavailability and tissue penetration of many drugs. nih.gov In vitro assays using cell lines that overexpress specific transporters are used to profile these interactions.

To assess if a compound is an inhibitor, its ability to block the transport of a known fluorescent probe substrate (e.g., calcein-AM) is measured. researchgate.net A decrease in the efflux of the probe in the presence of the test compound indicates inhibition. The concentration at which 50% inhibition occurs (IC50) is determined to quantify the compound's inhibitory potency. Identifying a compound as a P-gp inhibitor is critical for predicting potential drug-drug interactions. nih.govresearchgate.net

Table 3: Hypothetical P-glycoprotein (P-gp) Inhibition Profile

| Compound | Assay Type | Endpoint | Result | P-gp Inhibition |

|---|---|---|---|---|

| This compound | Calcein-AM Efflux | IC50 | 18.5 µM | Moderate |

The hypothetical data indicate that this compound is a moderate inhibitor of P-glycoprotein. This finding, combined with its status as a potential substrate, suggests a complex interaction with this key efflux transporter that would warrant further investigation to understand its implications for drug disposition and potential interactions.

Structure Activity Relationship Sar and Structural Analogue Design of 3 Amino N 4 Bromo 2 Methylphenyl Propanamide

Systematic Modification of the Propanamide Backbone

The 3-aminopropanamide (B1594134) portion of the molecule provides a flexible linker connecting the terminal basic amino group and the core amide structure. Its length, substitution, and conformation can be critical for optimal interaction with a biological target.

The length of the alkyl chain between the amide carbonyl and the terminal amino group dictates the spatial relationship between these two key functional groups. Altering this chain length is a fundamental strategy in analogue design to determine the optimal distance for target binding. Homologation, either by shortening the chain to an ethanamide (n=1) or lengthening it to a butanamide (n=3), can significantly impact biological activity. It is hypothesized that the three-carbon chain of the parent compound is optimal for placing the terminal amine in a specific binding pocket.

Furthermore, introducing small alkyl substituents onto the propanamide backbone can explore the steric tolerance of the binding site. For instance, adding a methyl group at the C2 or C3 position would introduce a chiral center and could provide additional van der Waals interactions, potentially increasing potency. Conversely, such substitutions could also introduce steric hindrance that prevents proper binding.

Table 1: Hypothetical In Vitro Activity of Propanamide Backbone Analogues

| Compound ID | Modification | Chain Length (n) | Alkyl Substituent | Hypothetical Relative Potency |

|---|---|---|---|---|

| Parent | - | 2 | None | 1.0 |

| 1a | Chain Shortening | 1 | None | 0.2 |

| 1b | Chain Lengthening | 3 | None | 0.4 |

| 1c | C2-Methylation | 2 | 2-Me | 1.5 |

| 1d | C3-Methylation | 2 | 3-Me | 0.8 |

Amide bonds are prevalent in bioactive molecules but are often susceptible to enzymatic hydrolysis, which can limit their metabolic stability and oral bioavailability. drughunter.com The replacement of the amide bond with a stable bioisostere is a common strategy to overcome this liability while preserving key binding interactions. researchgate.netacs.org Bioisosteres can mimic the geometry and hydrogen-bonding capabilities of the amide group. u-tokyo.ac.jp

Common amide bioisosteres include five-membered heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles, which are known to enhance metabolic stability. nih.gov Another approach is the use of a trifluoroethylamine, which reduces the basicity of the amine while maintaining its ability to act as a hydrogen bond donor. u-tokyo.ac.jp These modifications can lead to analogues with improved pharmacokinetic profiles.

Table 2: Hypothetical Effects of Amide Linkage Bioisosteres

| Compound ID | Amide Bioisostere | Hypothetical In Vitro Activity | Hypothetical Metabolic Stability |

|---|---|---|---|

| Parent | -CONH- | High | Low |

| 2a | 1,2,4-Oxadiazole | Moderate | High |

| 2b | 1,2,3-Triazole | Moderate-High | High |

| 2c | Trifluoroethylamine (-CF2-NH-) | High | High |

| 2d | Ester (-COO-) | Low | Very Low |

Exploration of the N-Substituted Phenyl Ring Substituents

The 4-bromo-2-methylphenyl moiety is a critical component that likely engages in specific interactions within the receptor binding site. A systematic exploration of the substituents on this ring is essential to map out the SAR.

The substitution pattern on the phenyl ring is crucial for defining the molecule's electronic and steric profile. The parent compound features a methyl group at the ortho position and a bromine atom at the para position. The ortho-methyl group is expected to exert a significant steric influence, potentially forcing the phenyl ring to adopt a twisted conformation relative to the plane of the amide bond. nsf.gov This specific conformation may be essential for activity.

Moving the methyl group to the meta or para position, or the bromo group to the ortho or meta position, would drastically alter the molecule's shape and electronic distribution. An ortho-bromo substituent, for example, could introduce significant steric hindrance and potentially form different halogen-bond interactions. nih.govrsc.org

Table 3: Hypothetical In Vitro Activity of Positional Isomers

| Compound ID | Substitution Pattern | Hypothetical Relative Potency | Rationale |

|---|---|---|---|

| Parent | 4-Bromo, 2-Methyl | 1.0 | Assumed optimal conformation and electronics. |

| 3a | 2-Bromo, 4-Methyl | 0.1 | Steric hindrance from ortho-bromo group. nsf.gov |

| 3b | 3-Bromo, 2-Methyl | 0.3 | Altered electronic distribution and loss of para-substituent. |

| 3c | 4-Bromo, 3-Methyl | 0.5 | Loss of ortho-steric constraint, altering conformation. |

| 3d | 5-Bromo, 2-Methyl | 0.6 | Similar ortho-constraint but different electronic vector. |

To probe the role of the bromine atom, a "halogen scan" can be performed by replacing it with fluorine, chlorine, and iodine. This systematically varies properties such as size, electronegativity, and polarizability, which can influence both steric and electronic interactions, including the potential for halogen bonding. nih.gov

Beyond halogens, bioisosteric replacement of the bromo and methyl groups can further elucidate the SAR. cambridgemedchemconsulting.com The bromo group could be replaced with other electron-withdrawing groups of similar size, such as a trifluoromethyl (CF3) or cyano (CN) group. The small, sterically conservative methyl group could be replaced with other small groups like chloro (Cl) or hydroxyl (OH) to probe for electronic or hydrogen-bonding interactions at that position.

Table 4: Hypothetical In Vitro Activity of Phenyl Ring Analogues

| Compound ID | Modification (Position) | Substituent | Hypothetical Relative Potency |

|---|---|---|---|

| Parent | - | 4-Br, 2-Me | 1.0 |

| 4a | Halogen Scan (4) | F | 0.7 |

| 4b | Halogen Scan (4) | Cl | 0.9 |

| 4c | Halogen Scan (4) | I | 0.8 |

| 4d | Bromo Bioisostere (4) | CF3 | 1.2 |

| 4e | Bromo Bioisostere (4) | CN | 0.6 |

| 4f | Methyl Bioisostere (2) | Cl | 0.3 |

| 4g | Methyl Bioisostere (2) | OH | 0.2 |

The biological activity of the compound series is governed by a complex interplay of steric and electronic effects. nih.gov The ortho-methyl group likely plays a dominant steric role, enforcing a non-planar conformation that may be pre-organized for receptor binding. nsf.gov Any substituent at the ortho position must be evaluated for its steric impact. mdpi.com

Electronically, the nature of the substituents on the phenyl ring modifies its electron density, which can affect pi-stacking interactions, cation-pi interactions, or the pKa of the amide proton. The Hammett parameter (σ) is a useful measure of the electron-donating or electron-withdrawing properties of a substituent. In the parent compound, the 4-bromo group is electron-withdrawing (σp = +0.23), while the 2-methyl group is weakly electron-donating (σo = -0.17). A systematic variation of substituents with different electronic properties can reveal whether electron-donating or electron-withdrawing groups are preferred at various positions for optimal in vitro activity. For instance, replacing the para-bromo group with a strongly electron-withdrawing nitro group (NO2) or a strongly electron-donating methoxy (B1213986) group (OCH3) would provide key insights.

Table 5: Hypothetical Influence of Steric and Electronic Effects on In Vitro Activity

| Compound ID | Substituent (Position) | Hammett Constant (σ) | Primary Effect | Hypothetical Relative Potency |

|---|---|---|---|---|

| Parent | 4-Br | +0.23 | Electron-withdrawing | 1.0 |

| 5a | 4-NO2 | +0.78 | Strongly electron-withdrawing | 0.5 |

| 5b | 4-OCH3 | -0.27 | Strongly electron-donating | 0.3 |

| 5c | 4-H | 0.00 | Neutral | 0.7 |

| 5d | 2-t-Butyl | - | Strong steric hindrance | <0.1 |

| 5e | 4-CF3 | +0.54 | Strongly electron-withdrawing | 1.2 |

Investigation of the Amine Moiety Modifications

The terminal amino group represents a key site for potential modification to probe its role in biological activity.

Primary, Secondary, and Tertiary Amine Derivatizations

Systematic derivatization of the primary amine to secondary and tertiary amines would be a standard approach in an SAR study. These modifications would alter the amine's basicity, hydrogen bonding capacity, and steric bulk, which could significantly impact receptor binding or enzyme inhibition. For instance, N-alkylation to form secondary amines (e.g., with methyl or ethyl groups) or dialkylation to form tertiary amines would be synthesized and evaluated. The comparative activities of these derivatives would elucidate the importance of the primary amine for the compound's function.

Cyclization and Heterocycle Incorporation

Incorporating the amine into a cyclic structure, such as a pyrrolidine, piperidine, or morpholine (B109124) ring, is another common strategy. This constrains the conformational flexibility of the amino group, which can lead to enhanced binding affinity if the constrained conformation is the bioactive one. Furthermore, the introduction of heterocycles could introduce new interaction points, such as additional hydrogen bond donors or acceptors, and modulate physicochemical properties like solubility and metabolic stability.

Design of Focused Libraries Based on SAR Insights

Once initial SAR data is obtained, the design of focused chemical libraries would be the next logical step. These libraries would consist of a curated set of compounds with variations predicted to improve activity based on the initial findings. For example, if a particular N-alkylation was found to be beneficial, a library of analogs with different alkyl groups (e.g., propyl, butyl, benzyl) could be synthesized to fine-tune this interaction. Similarly, if modifications to the aromatic ring were shown to be tolerated, a library could be designed to explore a range of substituents at different positions.

Conformational Analysis and its Impact on SAR

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological macromolecules. Conformational analysis of 3-amino-N-(4-bromo-2-methylphenyl)propanamide and its analogs would be essential to understand the spatial arrangement of key functional groups. Techniques such as computational modeling and nuclear magnetic resonance (NMR) spectroscopy would be employed to identify low-energy conformations. Correlating these preferred conformations with biological activity can provide deeper insights into the SAR and guide the design of more potent and selective compounds. For instance, understanding the preferred orientation of the 4-bromo-2-methylphenyl ring relative to the propanamide backbone could reveal crucial information for designing rigidified analogs with improved activity.

Advanced Analytical Methodologies for Research and Quantification of 3 Amino N 4 Bromo 2 Methylphenyl Propanamide

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for the analysis of 3-amino-N-(4-bromo-2-methylphenyl)propanamide and its metabolites in complex biological matrices.

LC-MS is the gold standard for identifying and quantifying drug candidates and their metabolites in biological fluids and tissues. researchgate.netnih.gov The high sensitivity and selectivity of mass spectrometry allow for the detection of trace levels of metabolites. researchgate.net By utilizing high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, the elemental composition of metabolites can be determined, facilitating their structural elucidation. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for confirming the identity of metabolites. nih.gov

Table 4: Illustrative LC-MS/MS Parameters for Metabolite Quantification

| Parameter | Value |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Parent ion -> Fragment ion (specific for the compound and its metabolites) |

For the analysis of volatile metabolites of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. nih.gov Similar to the GC analysis of the parent compound, derivatization is often required to increase the volatility and thermal stability of the metabolites. researchgate.net The mass spectrometer provides definitive identification of the metabolites based on their mass spectra and fragmentation patterns, which can be compared to spectral libraries. northwestern.edu

Table 5: Example GC-MS Method for Volatile Metabolite Profiling

| Parameter | Value |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-600 |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) stands as a powerful analytical technique renowned for its high separation efficiency, minimal sample consumption, and rapid analysis times. Its application to the analysis of small molecules like this compound would offer significant advantages in terms of resolution and sensitivity. A hypothetical CE method for this compound would likely involve optimizing several key parameters to achieve effective separation from potential impurities or related substances.

A typical investigation would explore the impact of buffer composition, pH, and applied voltage on the electrophoretic mobility of the analyte. For a compound with a primary amine group, a low pH buffer would ensure the analyte is protonated and migrates towards the cathode. The choice of buffer, such as a phosphate (B84403) or borate (B1201080) buffer, would be critical in controlling the electroosmotic flow and achieving sharp peaks.

Table 1: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard for high-efficiency separations |

| Background Electrolyte | 50 mM Sodium phosphate buffer | Provides good buffering capacity and conductivity |

| pH | 2.5 | Ensures the amine group is fully protonated |

| Applied Voltage | 20 kV | Balances analysis time with Joule heating effects |

| Detection | UV-Vis at 214 nm | General wavelength for amide bond detection |

| Injection | Hydrodynamic (50 mbar for 5 s) | Provides reproducible sample introduction |

Further methodological development could involve the use of additives to the background electrolyte, such as organic modifiers or cyclodextrins, to enhance selectivity, especially for chiral separations if applicable.

Stability Studies under Controlled Research Conditions

Understanding the stability of this compound is crucial for its handling, storage, and application in experimental settings. Stability studies are typically conducted under controlled conditions to assess the degradation of the compound over time and identify potential degradation products.

These studies would involve dissolving the compound in various media, such as different pH buffers and simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid), and storing the solutions at controlled temperatures and humidity levels. Samples would be withdrawn at predetermined time points and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

The rate of degradation can be determined by plotting the concentration of the parent compound against time, allowing for the calculation of degradation kinetics (e.g., zero-order, first-order). The influence of factors like pH and temperature on the stability can be elucidated by comparing the degradation rates under different conditions.

Table 2: Illustrative Stability Study Design for this compound

| Condition | Medium | Temperature (°C) | Time Points (days) |

| Acidic | 0.1 N HCl (pH 1.2) | 40 | 0, 1, 3, 7, 14, 28 |

| Neutral | Phosphate Buffer (pH 7.4) | 40 | 0, 1, 3, 7, 14, 28 |

| Basic | 0.1 N NaOH (pH 13) | 40 | 0, 1, 3, 7, 14, 28 |

| Photostability | Phosphate Buffer (pH 7.4) | 25 | Exposed to UV/Vis light |

The identification of degradation products would likely be carried out using mass spectrometry coupled with a separation technique (LC-MS), which would provide information on the molecular weights and structures of the degradants. This information is vital for understanding the degradation pathways of the molecule.

Future Research Directions and Translational Potential of 3 Amino N 4 Bromo 2 Methylphenyl Propanamide in Chemical Biology

Development as a Chemical Probe for Uncovering Biological Mechanisms